Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-
Overview
Description
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- typically involves multiple steps. One common method includes the reaction of 4-iodobenzoic acid with 2-(2-aminoethoxy)ethanol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as pivaloyl chloride and a base like anhydrous pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the iodine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide
- Benzamide
- N-[2-(2-aminoethoxy)ethyl]-4-(2-hydroxy-4-phenylcyclohexyl)benzamide
Uniqueness
Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo- is unique due to its specific functional groups and iodine substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other benzamides may not be as effective .
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O3/c14-12-3-1-11(2-4-12)13(17)16-6-8-19-10-9-18-7-5-15/h1-4H,5-10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIVGOHWDNABOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCCOCCN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80791964 | |
Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669077-51-4 | |
Record name | N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80791964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.